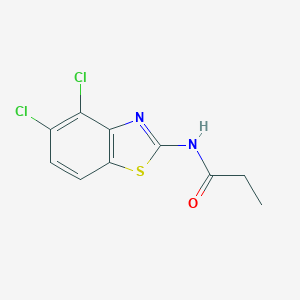
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PBIT and has gained interest due to its unique chemical properties and potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
PBIT has been studied extensively for its potential applications in scientific research. One of the most promising applications of PBIT is in the field of cancer research. PBIT has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. PBIT has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. PBIT has been shown to bind to the active site of certain enzymes, thereby inhibiting their activity. This inhibition leads to the disruption of cellular processes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
PBIT has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, PBIT has also been found to have anti-inflammatory and antioxidant effects. PBIT has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. PBIT has also been found to scavenge free radicals, which are known to cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PBIT in laboratory experiments is its high purity and specificity. PBIT has been synthesized to produce a highly pure product that is specific to its intended target. This specificity allows for accurate and reproducible results in laboratory experiments. However, one of the limitations of using PBIT is its high cost. The synthesis of PBIT requires specialized equipment and expertise, which can be expensive.
Zukünftige Richtungen
There are several future directions for the study of PBIT. One of the most promising directions is the development of PBIT-based therapies for the treatment of cancer. PBIT has shown great potential as an anti-cancer agent, and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of PBIT in other disease models, such as inflammation and neurodegeneration. PBIT has been found to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in these disease models. Finally, further research is needed to optimize the synthesis of PBIT and reduce its cost, which may increase its accessibility for scientific research.
Conclusion:
In conclusion, N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide, or PBIT, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBIT has been found to have anti-cancer, anti-inflammatory, and antioxidant effects, and has shown great potential as a therapeutic agent. Further research is needed to determine the efficacy of PBIT-based therapies in clinical trials and to optimize its synthesis for increased accessibility in scientific research.
Synthesemethoden
The synthesis of PBIT involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing PBIT involves the reaction between 3-aminopyridine and 1,3-benzodioxole-5-carboxylic acid, followed by the addition of thiocarbonyldiimidazole. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of PBIT with excellent purity.
Eigenschaften
Molekularformel |
C14H11N3O3S |
|---|---|
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11N3O3S/c18-13(9-3-4-11-12(6-9)20-8-19-11)17-14(21)16-10-2-1-5-15-7-10/h1-7H,8H2,(H2,16,17,18,21) |
InChI-Schlüssel |
GKTKGNNJBGDKJY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251261.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)

![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251268.png)
